molecular formula C18H14ClNO2 B5559418 (NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B5559418
M. Wt: 311.8 g/mol
InChI Key: LOJFEEAHRJOSBF-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine typically involves the condensation of 5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the hydroxylamine group suggests possible applications in the development of enzyme inhibitors or other bioactive molecules.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, or other specialty chemicals due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of (NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is not well-documented. it is likely to interact with molecular targets through its hydroxylamine group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction could potentially inhibit enzyme activity or alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar aromatic structure but differ in the substitution pattern and functional groups.

    Naphthalene Derivatives: Compounds with a naphthalene ring and various substituents, which may exhibit similar reactivity and applications.

Uniqueness

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine is unique due to its combination of a naphthalene ring, a chloro-substituted phenyl ring, and a hydroxylamine group

Properties

IUPAC Name

(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-16-8-9-18(15(10-16)11-20-21)22-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,21H,12H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFEEAHRJOSBF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.